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Compound of Interest

Compound Name: Amylamine

Cat. No.: B085964 Get Quote

Spectroscopic Profile of Amylamine: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

amylamine (also known as n-pentylamine or 1-aminopentane). The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and development settings. This document includes tabulated spectroscopic data

from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with

detailed experimental protocols for acquiring such data. Visual diagrams are provided to

illustrate key concepts in spectroscopic analysis and data interpretation.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of amylamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Amylamine
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.67 t 2H H-1 (-CH₂-NH₂)

1.43 quintet 2H H-2 (-CH₂-CH₂-NH₂)

1.31 sextet 2H H-3 (-CH₂-CH₂-CH₃)

1.14 s (broad) 2H -NH₂

0.90 t 3H H-5 (-CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm). Data recorded on a 90 MHz instrument.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Amylamine

Chemical Shift (ppm) Assignment

42.1 C-1 (-CH₂-NH₂)

33.8 C-2 (-CH₂-CH₂-NH₂)

29.3 C-3 (-CH₂-CH₂-CH₃)

22.6 C-4 (-CH₂-CH₃)

14.0 C-5 (-CH₃)

Solvent: CDCl₃.[2][3]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Amylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3370, 3290 Medium
N-H stretch (primary amine)[4]

[5]

2955, 2930, 2860 Strong C-H stretch (aliphatic)

1605 Medium N-H bend (scissoring)[5]

1465 Medium C-H bend (scissoring)

1070 Medium C-N stretch[4][5]

~800 Broad, Weak N-H wag[5]

Sample preparation: Liquid film.[2][6]

Mass Spectrometry (MS)
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Amylamine

m/z Relative Intensity (%) Proposed Fragment

87 4.5 [M]⁺ (Molecular Ion)

72 Low [M - CH₃]⁺

58 Low [M - C₂H₅]⁺

44 Low [M - C₃H₇]⁺

30 100 [CH₂=NH₂]⁺ (Base Peak)

Ionization method: Electron Ionization (EI) at 75 eV.[7]

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

generalized for the analysis of a liquid amine like amylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of amylamine.

Materials:

Amylamine sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Tetramethylsilane (TMS)

Pipettes

NMR Spectrometer (e.g., Bruker, 400 MHz)[8][9]

Procedure:

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of the amylamine sample in about

0.6-0.7 mL of CDCl₃.

Add a small drop of TMS as an internal standard for chemical shift referencing (0 ppm).

Vortex the mixture gently to ensure homogeneity.

Transfer the solution into a 5 mm NMR tube using a pipette.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both the ¹H and ¹³C frequencies.[10]
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¹H NMR Acquisition:

Set the appropriate acquisition parameters, including pulse width, acquisition time, and

relaxation delay (typically 1-2 seconds for ¹H).

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 8-16 scans).

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C channel.

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for

each carbon.

Set the acquisition parameters, noting that a longer relaxation delay (e.g., 2-5 seconds)

and a larger number of scans (e.g., 128 or more) are typically required for ¹³C due to its

lower natural abundance and longer relaxation times.[10]

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in amylamine using IR spectroscopy.

Materials:

Amylamine sample

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)[11][12]

Acetone (for cleaning)
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Pipette

Procedure:

Sample Preparation (Neat Liquid Film):

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of

acetone and allow them to dry completely.[11]

Place one to two drops of the liquid amylamine sample onto the center of one salt plate.

[11]

Carefully place the second salt plate on top of the first, allowing the liquid to spread and

form a thin film between the plates.[11]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty instrument to subtract any atmospheric

(CO₂, H₂O) absorptions.

Acquire the IR spectrum of the amylamine sample over the range of approximately 4000-

600 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

Process the spectrum to identify the characteristic absorption bands corresponding to the

functional groups in amylamine.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of amylamine.

Materials:

Amylamine sample
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A suitable solvent (e.g., methanol or dichloromethane)

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure:

Sample Preparation:

Prepare a dilute solution of amylamine in a volatile solvent like methanol. The

concentration should be low to avoid saturating the detector.

Instrument Setup (for GC-MS):

Set the GC oven temperature program to ensure separation from the solvent and any

impurities.

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

For the mass spectrometer, use electron ionization (EI) at a standard energy of 70 eV.

Set the mass analyzer to scan a suitable mass range (e.g., m/z 15-200).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

The amylamine will be separated from the solvent and travel to the mass spectrometer.

The mass spectrometer will record the mass spectrum of the eluting amylamine.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight of amylamine.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information. The base peak (most intense peak) is a key feature of the

spectrum.
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Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of amylamine.
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Caption: General workflow for the spectroscopic analysis of amylamine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b085964?utm_src=pdf-body-img
https://www.benchchem.com/product/b085964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[CH₃(CH₂)₄NH₂]⁺
 m/z = 87

[CH₂=NH₂]⁺
 m/z = 30

(Base Peak)

[CH₃(CH₂)₃]⁺
 m/z = 57

[CH₃CH₂CH₂]⁺
 m/z = 43

[CH₃CH₂]⁺
 m/z = 29

- C₄H₉• - •NH₂ - C₂H₅• - C₃H₇•

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of amylamine in EI-MS.
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Amylamine Structure & NMR Assignments
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Caption: Structural correlations in the ¹H and ¹³C NMR spectra of amylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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